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Compound of Interest

Compound Name: N-(3-hydroxyphenyl)formamide

CAS No.: 24891-35-8

Cat. No.: B1271092

Get Quote

Executive Summary
Compound: N-(3-hydroxyphenyl)formamide CAS: 14062-17-0 Synonyms: 3'-

Hydroxyformanilide, N-Formyl-3-aminophenol Molecular Formula:

(MW: 137.14 g/mol )

This guide provides a comprehensive reference for the identification of N-(3-
hydroxyphenyl)formamide. Unlike simple acetanilides, formanilides exist in solution as a

dynamic equilibrium of cis and trans rotamers (relative to the C-N bond). This results in "signal

doubling" in NMR spectroscopy, often mistaken for impurities by less experienced researchers.

The data below accounts for this equilibrium.

Structural Dynamics & Rotamerism
Before interpreting spectra, one must understand the physical state of the molecule in solution.

The partial double-bond character of the amide C-N bond creates a high rotation barrier (~18-

20 kcal/mol), leading to two observable conformers on the NMR time scale at room

temperature.
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Major Conformer (Trans/Z): The carbonyl oxygen is anti to the phenyl ring (sterically favored

in meta-substituted systems).

Minor Conformer (Cis/E): The carbonyl oxygen is syn to the phenyl ring.

Note: In polar aprotic solvents like DMSO-

, the ratio is typically between 2:1 and 4:1 favoring the trans form.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][2][3][4][5]
Protocol: Sample Preparation

Solvent: DMSO-

is the preferred solvent. It ensures complete solubility of the phenolic moiety and slows
proton exchange, allowing for the observation of distinct NH and OH signals.

Concentration: ~10-15 mg in 0.6 mL solvent.

Temperature: 298 K. (Note: Heating to >373 K will cause signal coalescence as rotation

becomes fast on the NMR timescale).

H NMR Data (400 MHz, DMSO- )
Data is presented for the mixture. Chemical shifts (

) are reported in ppm.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271092?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton
Assignment

Multiplicity

Shift (

) - Major
(Trans)

Shift (

) - Minor (Cis)

Diagnostic
Notes

-CHO (Formyl) Singlet / Doublet* 8.24 8.60 - 8.75

The cis formyl

proton is

significantly

downfield due to

the magnetic

anisotropy of the

phenyl ring. May

show small

coupling to NH (

Hz).

-NH- (Amide) Broad Singlet 10.05 10.20

Highly

dependent on

concentration

and temperature.

-OH (Phenol) Broad Singlet 9.35 9.45

Exchangeable

with

.

Ar-H (C2) Singlet (t) 7.18 7.30

The proton

between NH and

OH groups.

Ar-H (C4/C6) Multiplet 6.95 - 7.10 6.95 - 7.10
Overlapping

region.

Ar-H (C5) Triplet (pseudo) 6.45 - 6.55 6.45 - 6.55

Upfield due to

ortho-OH

shielding.

C NMR Data (100 MHz, DMSO- )
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Rotameric splitting is also observed in the carbon spectrum, particularly for the carbonyl and

ipso carbons.

Carbon Assignment
Shift (

) - Major

Shift (

) - Minor

C=O (Formyl) 159.2 162.5

C-OH (C3) 157.8 157.6

C-N (C1) 139.5 138.8

Ar-C (C5) 129.6 129.8

Ar-C (C2/4/6) 106.0 - 111.0 106.0 - 111.0

Vibrational Spectroscopy (FT-IR)
IR analysis is less sensitive to rotamerism but provides critical functional group validation.

Method: KBr Pellet or ATR (Attenuated Total Reflectance) on solid sample.
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Frequency (

)
Assignment Intensity Description

3200 - 3400 & Broad, Strong

Overlapping stretching

vibrations of the

phenolic OH and

amide NH.

1660 - 1690 Strong

Amide I band.

Characteristic of

secondary amides.

1590 - 1610 Medium
Aromatic ring

breathing modes.

1530 - 1550 Medium

Amide II band. N-H

bending / C-N

stretching coupling.

1200 - 1240 Strong Phenolic C-O stretch.

770, 690 Medium

Out-of-plane bending

(meta-substituted

benzene).

Mass Spectrometry (MS)[5]
Ionization Mode: Electron Impact (EI, 70 eV)
The fragmentation pattern is driven by the stability of the aromatic core and the facile loss of

the formyl group.

Primary Fragmentation Pathway:

Molecular Ion (

): m/z 137 (Base peak or high intensity).

Loss of CO (
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): m/z 109. This generates the 3-aminophenol radical cation.

Loss of CHO (

): m/z 108. Alternative pathway yielding the aminophenol cation.

Loss of HCO + H (

): m/z 107. Formation of the hydroxyphenyl cation.

Fragmentation Workflow Diagram
The following diagram illustrates the logical decay of the parent ion.

Molecular Ion (M+)
m/z 137

[C7H7NO2]+

M - CO
m/z 109

[C6H7NO]+- CO (28 u)

M - CHO
m/z 108

[C6H6NO]+

- CHO• (29 u)

Phenol Cation
m/z 80

[C5H4O]+

- HCN (27 u)

Click to download full resolution via product page

Figure 1: Electron Impact (EI) fragmentation pathway for N-(3-hydroxyphenyl)formamide.

Synthesis & Purification Context
To ensure the spectra above match your sample, the synthesis route must be considered.

Impurities from these steps (e.g., unreacted amine, di-formylation) can mimic rotamer signals.

Standard Route: Formylation of 3-aminophenol using Formic Acid or Acetic Formic Anhydride.
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3-Aminophenol

Crude N-(3-hydroxyphenyl)formamide

 Formylation

Formic Acid / Reflux

Recrystallization
(Water/Ethanol) or Column

Pure Product
(Check for Rotamers)

Click to download full resolution via product page

Figure 2: Synthesis and purification workflow to isolate analytical-grade material.

Common Impurities
3-Aminophenol (Starting Material): Look for broad

signal at 4.5-5.0 ppm and upfield aromatic shifts.

O-Formylation: If reaction conditions are too harsh, the phenolic oxygen may also be

formylated (ester formation). Look for a new carbonyl peak >1700

in IR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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